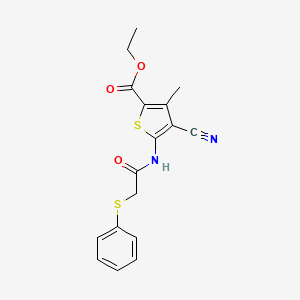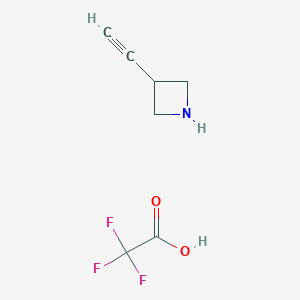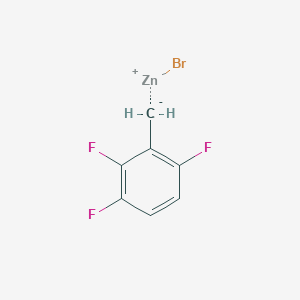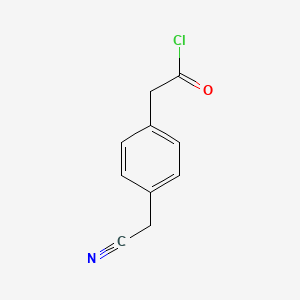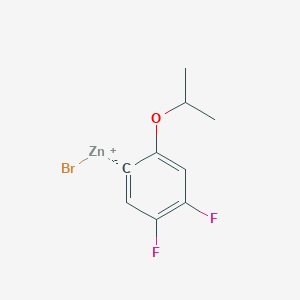
(4,5-Difluoro-2-i-propyloxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in THF: is an organozinc compound commonly used in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF), a solvent that stabilizes the organozinc reagent. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a catalyst. The reaction is carried out in THF to ensure the solubility and stability of the organozinc compound. The general reaction scheme is as follows:
Ar-Br+Zn→Ar-Zn-Br
Industrial Production Methods: On an industrial scale, the production of (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form new carbon-carbon bonds.
Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures (20-60°C).
Major Products: The major products of these reactions are typically biaryl compounds or other substituted aromatic compounds, depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those involving aromatic scaffolds.
Bioconjugation: It is used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agricultural Chemicals: It is used in the synthesis of agrochemicals, such as herbicides and pesticides.
Electronics: It is employed in the production of organic electronic materials, including organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism by which (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound interacts with electrophiles to form new carbon-carbon bonds, facilitated by the presence of a palladium catalyst. The molecular targets and pathways involved include the activation of the aryl-zinc bond and the subsequent formation of the desired product through a series of catalytic cycles.
Comparación Con Compuestos Similares
- (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide
- (4,5-difluoro-2-methoxyphenyl)zinc bromide
- (4,5-difluoro-2-ethoxyphenyl)zinc bromide
Comparison:
- Reactivity: (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide exhibits unique reactivity due to the presence of the iso-propyloxy group, which can influence the electronic properties of the compound.
- Stability: The compound is relatively stable in THF, making it suitable for various synthetic applications.
- Applications: While similar compounds can be used in cross-coupling reactions, (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide is particularly favored for its efficiency and selectivity in forming biaryl compounds.
This comprehensive overview highlights the significance of (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide in various fields of research and industry. Its unique properties and versatile applications make it a valuable tool in modern synthetic chemistry.
Propiedades
Fórmula molecular |
C9H9BrF2OZn |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
bromozinc(1+);1,2-difluoro-4-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C9H9F2O.BrH.Zn/c1-6(2)12-7-3-4-8(10)9(11)5-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
SLZFDYRBTXGXRE-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC1=CC(=C(C=[C-]1)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


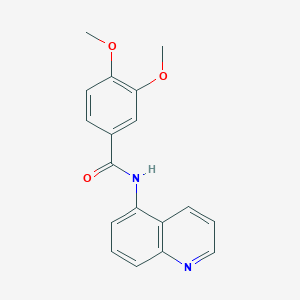
![3-Amino-6-(tert-butyl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14883175.png)
![2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14883182.png)
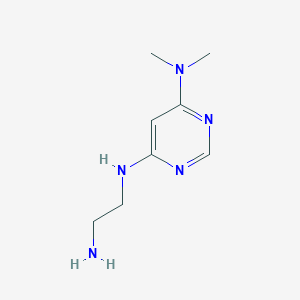
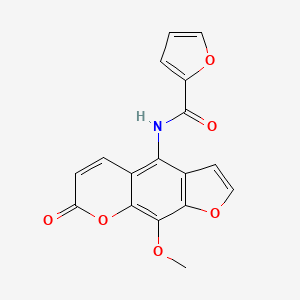
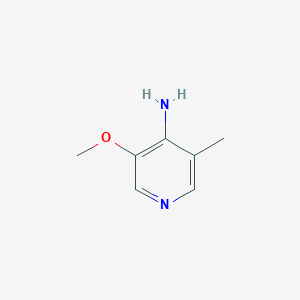
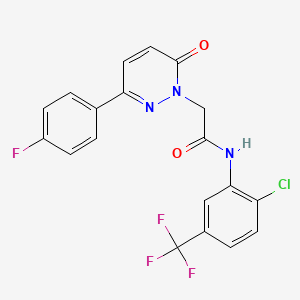
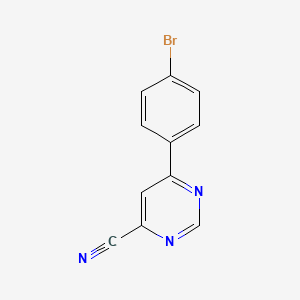
![7-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14883233.png)
